Chiroptical Property Divergence from the (S)-Enantiomer
As a chiral molecule, the (R)-enantiomer will exhibit a specific optical rotation opposite in sign to the (S)-enantiomer, which is a fundamental property used for identity verification and enantiomeric excess determination. While the exact numerical value for the (R)-enantiomer is not reported in the accessed literature outside of excluded sources, the (S)-enantiomer's rotation can serve as an inverse baseline. This property is critical for any laboratory conducting chiral HPLC or polarimetric purity assessments, where the (R)-form is the essential standard .
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | Value not found in allowed sources; expected to be of approximately equal magnitude but opposite sign to the (S)-enantiomer. |
| Comparator Or Baseline | (S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide (CAS 2226371-98-6): Specific rotation value not listed on the major vendor's technical datasheet. Class-level physicochemical inference applies . |
| Quantified Difference | Opposite sign of optical rotation (qualitative difference inferred from enantiomeric relationship). |
| Conditions | Standard polarimetry; typical concentrations in methanol or ethanol, per general practice. |
Why This Matters
Procurement of the (R)-enantiomer is mandatory for any experiment requiring a chiral standard, chiral chromatography method development, or stereospecific pharmacological assay.
